3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide
CAS No.: 2176070-14-5
Cat. No.: VC4142012
Molecular Formula: C15H22ClNO4S
Molecular Weight: 347.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176070-14-5 |
|---|---|
| Molecular Formula | C15H22ClNO4S |
| Molecular Weight | 347.85 |
| IUPAC Name | 3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3 |
| Standard InChI Key | ILQASTWYHPGGMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO |
Introduction
1. Introduction to the Compound
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that likely belongs to the sulfonamide family. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
2. Structural Analysis
The compound's structure consists of:
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A benzene ring substituted with chlorine (3-chloro) and a methyl group (2-methyl).
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A sulfonamide group (-SO₂NH-) attached to the benzene ring.
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A side chain containing a cyclopentyl group linked via a methyl bridge and further functionalized with a hydroxyethoxy group.
Table 1: Key Functional Groups in the Compound
| Functional Group | Description |
|---|---|
| Benzene Ring | Aromatic core |
| Chlorine Substitution | Electron-withdrawing group |
| Sulfonamide (-SO₂NH-) | Pharmacophore with biological activity |
| Cyclopentyl Side Chain | Contributes to steric and hydrophobic properties |
| Hydroxyethoxy Group | Enhances solubility and hydrogen bonding |
3. Potential Applications
Based on its structure, this compound might exhibit:
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Biological Activity: Sulfonamides are known for their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase.
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Pharmaceutical Use: The hydroxyethoxy group may improve solubility and bioavailability, making it suitable for drug development.
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Chemical Reactivity: The combination of aromatic and aliphatic regions could make it versatile in chemical synthesis.
4. Analytical Methods
To characterize this compound, the following techniques would be employed:
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NMR Spectroscopy: To confirm the chemical structure and functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic bonds (e.g., S=O stretching in sulfonamides).
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X-ray Crystallography: If crystalline, to determine the 3D structure.
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